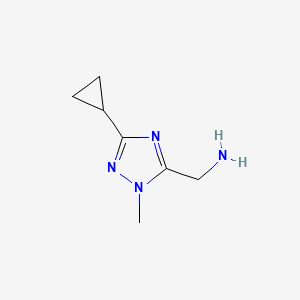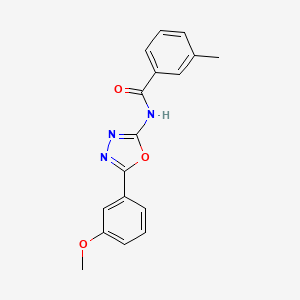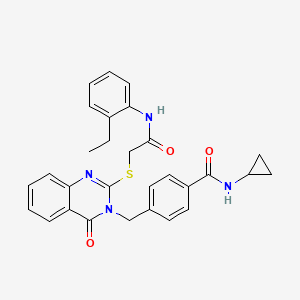![molecular formula C8H18ClNOS B2802094 2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride CAS No. 2460754-73-6](/img/structure/B2802094.png)
2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride”, also known as Methanesulfonamide or MTA, is a chemical compound with the CAS Number: 2460754-73-6 . It has gained attention due to its potential applications in scientific research and various industries.
Molecular Structure Analysis
The molecular formula of this compound is C8H18ClNOS, and it has a molecular weight of 211.76 . The InChI Code is 1S/C8H17NOS.ClH/c1-9-8(2-5-10)3-6-11-7-4-8;/h9-10H,2-7H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.科学的研究の応用
Synthesis and Structural Characterization
Synthesis Techniques : Innovative synthesis methods have been developed for creating novel heterocyclic compounds, including thiazoles and pyrazoles, showcasing the versatility of similar molecular structures in chemical synthesis. These techniques often involve reactions under specific conditions to yield high-purity products, demonstrating the chemical's adaptability in creating complex molecular architectures (Kariuki et al., 2022; Wang Jin-peng, 2013).
Characterization and Applications : Detailed characterizations, including X-ray crystallography and spectroscopic analyses, have elucidated the structures of synthesized compounds. These studies lay the groundwork for potential applications in materials science, pharmaceuticals, and agricultural chemistry, underscoring the importance of molecular design in developing new technologies and treatments (Shelke & Malasane, 2012; Brbot-Šaranović et al., 2001).
Advanced Materials and Polymer Chemistry
Protective Groups in Polymer Chemistry : The role of similar molecules as protecting groups for carboxylic acids in polymer chemistry highlights their utility in synthesizing advanced materials. These groups facilitate selective chemical transformations, enabling the creation of polymers with tailored properties for specific applications (Elladiou & Patrickios, 2012).
Microwave-Assisted Synthesis : Microwave-assisted synthesis techniques have been employed to create polysubstituted pyran derivatives, showcasing the compound's role in facilitating rapid, efficient chemical reactions. This method underscores the potential for similar compounds to expedite the synthesis of bioactive molecules, including those with anticancer properties (Hadiyal et al., 2020).
Spectroscopy and Molecular Aggregation
- Spectroscopic Studies : Research on molecular aggregation and solvent effects involving similar compounds has provided insights into their behavior in various solvents. These studies are crucial for understanding the fundamental properties of these molecules and their interactions at the molecular level, which could inform their use in sensing, imaging, and drug delivery systems (Matwijczuk et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . There are several precautionary statements associated with this compound, including recommendations for handling and storage, first-aid measures, and disposal .
特性
IUPAC Name |
2-[4-(methylamino)thian-4-yl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS.ClH/c1-9-8(2-5-10)3-6-11-7-4-8;/h9-10H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPBEWOWRYUDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCSCC1)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(([2,2'-bifuran]-5-ylmethyl)carbamoyl)benzoate](/img/structure/B2802012.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2802015.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2802017.png)
![5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2802018.png)
![4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B2802019.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2802020.png)

![N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2802026.png)
![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2802027.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2802029.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2802032.png)
